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molecular formula C13H15NO4 B3040309 Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate CAS No. 185212-31-1

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate

Cat. No. B3040309
M. Wt: 249.26 g/mol
InChI Key: CZJQBZNLVGKZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06403561B1

Procedure details

Ethyl 2-azido-3-(2,3-dimethoxyphenyl)propeneoate (4.0 g, 144 mmol) was suspended in toluene (120 ml) and the mixture was refluxed for three hours and then cooled and stirred at room temperature overnight. The solids were collected by filtration in order to give the product in the form of a yellow solid.
Name
Ethyl 2-azido-3-(2,3-dimethoxyphenyl)propeneoate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4](=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[C:12]=1[O:19][CH3:20])[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+]=[N-]>C1(C)C=CC=CC=1>[CH3:20][O:19][C:12]1[C:13]([O:17][CH3:18])=[CH:14][CH:15]=[C:16]2[C:11]=1[CH:10]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[NH:1]2

Inputs

Step One
Name
Ethyl 2-azido-3-(2,3-dimethoxyphenyl)propeneoate
Quantity
4 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C(=O)OCC)=CC1=C(C(=CC=C1)OC)OC
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration in order
CUSTOM
Type
CUSTOM
Details
to give the product in the form of a yellow solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=C2C=C(NC2=CC=C1OC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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